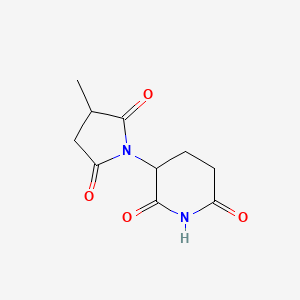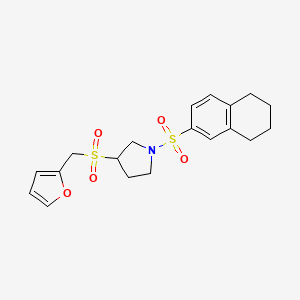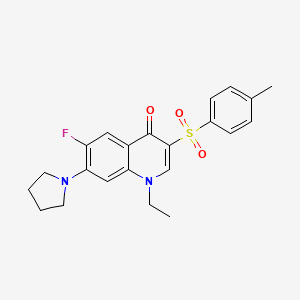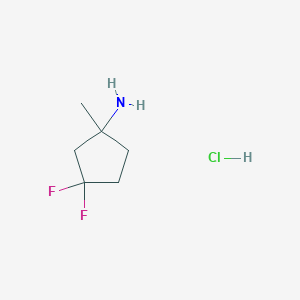
4-(4-bromobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H17BrN2O3S and its molecular weight is 457.34. The purity is usually 95%.
BenchChem offers high-quality 4-(4-bromobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-bromobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound is related to a family of molecules explored for their synthetic routes and potential as intermediates in producing pharmacologically relevant derivatives. For instance, a study by Knollmüller (1971) delves into the synthesis of 1H-2.1.3-Benzothiadiazin-2.2-dioxide cyclic and bicyclic sulfamides, demonstrating methods to obtain various derivatives through reactions with alkyl halides and methylene iodide, which may suggest similar reactivity and synthetic utility for the compound Knollmüller, 1971.
Biological and Medicinal Applications
- Related compounds have been investigated for their potential in medical applications, such as the development of phosphodiesterase inhibitors, which could offer new therapeutic strategies for treating T-cell-dependent disorders. The synthesis of benzyl derivatives of benzothiadiazines, which include structures similar to the compound of interest, has revealed compounds with inhibitory properties against PDE7, highlighting the potential of these molecules in drug discovery Martínez et al., 2000.
Photodynamic and Photophysical Applications
- Research on derivatives of thiadiazines, such as the synthesis of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, has been conducted to explore their photophysical properties and applications in photodynamic therapy for cancer treatment. These studies suggest that similar compounds, including the one , could have significant photodynamic and photophysical applications, particularly in generating singlet oxygen for therapeutic purposes Pişkin, Canpolat, & Öztürk, 2020.
Antioxidant Properties
- Bromophenol derivatives from marine algae have been identified as potent antioxidants, indicating that structurally similar compounds, including bromobenzyl derivatives like the one in focus, might exhibit significant antioxidant activities. These findings support the potential use of such compounds in developing new antioxidant agents for various applications, including nutraceuticals and pharmaceuticals Olsen et al., 2013.
Eigenschaften
IUPAC Name |
4-[(4-bromophenyl)methyl]-2-(2-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3S/c1-15-6-2-3-7-18(15)24-21(25)23(14-16-10-12-17(22)13-11-16)19-8-4-5-9-20(19)28(24,26)27/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLZRXWKXNJDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2705195.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2705196.png)
![N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2705197.png)



![3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2705206.png)

![Methyl 2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetate;dihydrochloride](/img/structure/B2705208.png)

